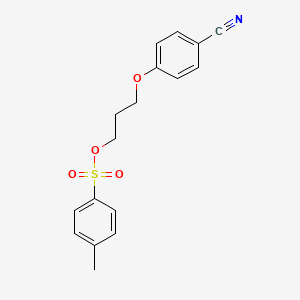
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is composed of a cyanophenoxy group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with 3-chloropropyl 4-methylbenzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reaction is typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxypropyl derivatives.
Hydrolysis: Products include 4-cyanophenol and 4-methylbenzenesulfonic acid.
Reduction: Products include 3-(4-aminophenoxy)propyl 4-methylbenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of functional materials and additives for various applications
Mecanismo De Acción
The mechanism of action of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenoxy group can engage in hydrogen bonding and π-π interactions, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminophenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with an amine group instead of a nitrile group.
3-(4-Hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
147749-98-2 |
|---|---|
Fórmula molecular |
C17H17NO4S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-(4-cyanophenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-14-3-9-17(10-4-14)23(19,20)22-12-2-11-21-16-7-5-15(13-18)6-8-16/h3-10H,2,11-12H2,1H3 |
Clave InChI |
OGRCXLZRDYYIMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)

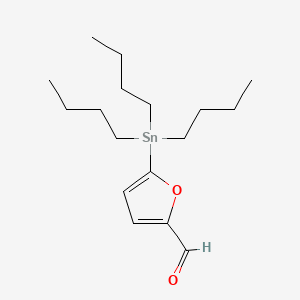
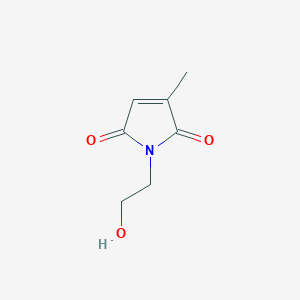
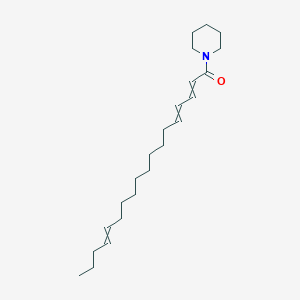
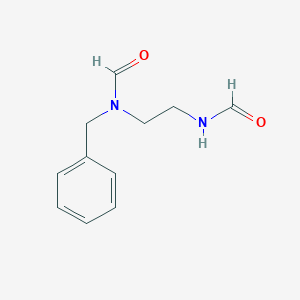

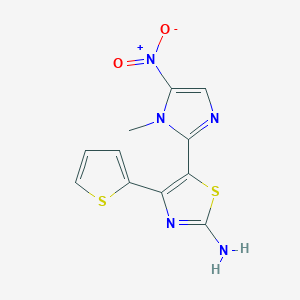
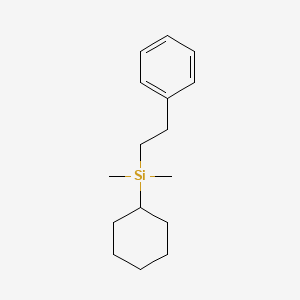
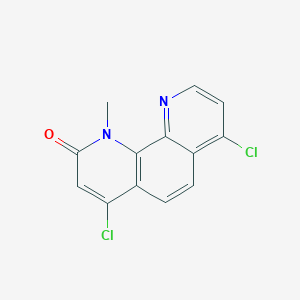
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
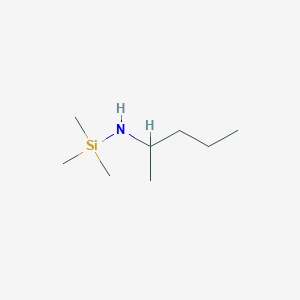
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
